4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a cyano group, a fluoropyrimidine moiety, and a benzenesulfonamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 5-fluoropyrimidine with piperidine under basic conditions.
Introduction of the Benzenesulfonamide Group: The piperidine intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the benzenesulfonamide derivative.
Addition of the Cyano Group: Finally, the cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The fluoropyrimidine moiety can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases due to its interaction with specific enzymes or receptors.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluoropyrimidine moiety can bind to nucleotide-binding sites, while the benzenesulfonamide group can interact with protein active sites, leading to inhibition or modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
- 4-cyano-N-((1-(5-bromopyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
Uniqueness
The uniqueness of 4-cyano-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide lies in the presence of the fluorine atom in the pyrimidine ring. Fluorine atoms can significantly alter the biological activity and pharmacokinetic properties of a compound, often enhancing its stability and binding affinity to biological targets .
Properties
IUPAC Name |
4-cyano-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2S/c18-15-11-20-17(21-12-15)23-7-5-14(6-8-23)10-22-26(24,25)16-3-1-13(9-19)2-4-16/h1-4,11-12,14,22H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSRVKBNQDRFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C#N)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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